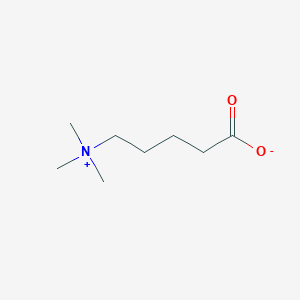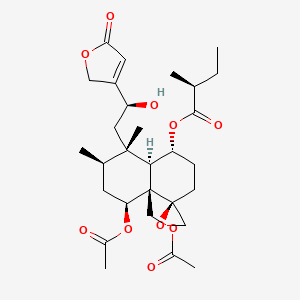
3H-1,2,4-Triazole-3,5(4H)-dione
Overview
Description
“3H-1,2,4-Triazole-3,5(4H)-dione” is a compound that has been studied for its potential biological activities . It is a derivative of 4-amino-1,2,4-triazole-3-thiones, which have demonstrated a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The chemical structures of the compounds have been confirmed by IR, 1H, and 13C NMR spectra .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by IR, 1H, and 13C NMR spectra . More detailed information about its structure can be found on ChemSpider .Scientific Research Applications
Chemical Properties and Tautomerism
- The triazoline dione, specifically the 4H-1,2,4-triazole-3,5-dione, has been studied for its chemical properties, including the stability of its tautomers in different phases. This research includes evaluations using HF and DFT methods, exploring proton transfer reactions, vibrational frequencies, and solvent effects (Salimi et al., 2011).
Structural Analysis
- Research has focused on the structural properties of compounds containing the triazole ring, such as the study of 2,2‐Dimethyl‐5‐(4H‐1,2,4‐triazol‐4‐ylaminomethylene)‐1,3‐dioxane‐4,6‐dione. This work analyzed the conformation of the rings and observed specific hydrogen bonds (Joussef et al., 2005).
Use in Oxidation Reactions
- 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been identified as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles, showing potential for use in mild conditions (Zolfigol et al., 2006).
Reactions with Arylmethylenedihydropyrazoles
- Studies have been conducted on the reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione with arylmethylenedihydropyrazoles, contributing to the understanding of ene reactions and the structures of the resulting compounds (Klimova et al., 2002).
Development of Fluorogenic Reagents
- Research has led to the creation of fluorescent 4,5-dihydro-3H-1,2,4-triazole-3,5-diones, showcasing applications in the analysis of trace levels of 1,3-dienes and providing insights into intra-inter-electrophilic substitution reactions (Read & Richardson, 1996).
Cycloaddition Reactions
- The compound has been involved in various cycloaddition reactions, particularly Diels-Alder reactions, and has been a subject of review to understand the stereochemistry of the products obtained in these reactions (Korol et al., 2020).
Synthesis and Growth Regulatory Activity
- The synthesis and study of 3-(3,5-dimethyl-isoxazol-4-ylsulfanyl)-1H-[1,2,4]triazoles have highlighted their potential in plant growth regulatory activities, indicating their application in agriculture (Eliazyan et al., 2011).
Polymer Science Applications
- The compound has been used in the synthesis of polymer-supported 1,3-oxazolium-5-olates for the traceless synthesis of 3,5-disubstituted 1,2,4-triazoles, demonstrating its relevance in polymer chemistry (Samanta & Yli-Kauhaluoma, 2005).
Future Directions
Properties
IUPAC Name |
1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HN3O2/c6-1-3-2(7)5-4-1/h(H,3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQXOJPUDICND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459695 | |
| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4019-43-6 | |
| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(2-iodoacetyl)amino]propanoic acid](/img/structure/B1254365.png)
![[9-(2-Chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1254366.png)

![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)
![4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1254370.png)
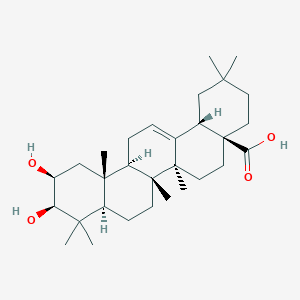


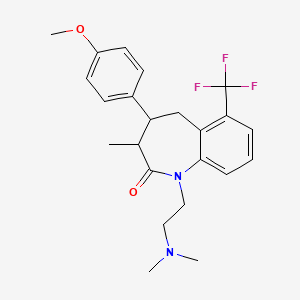

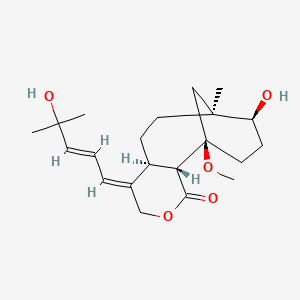
![(1R,3S,5E,9S,11R,13S,14S,15S,17S,21R,23S,25E,27E,31S,32S,33R,35S,36S,37S,39S)-3,11,13,23,33,35-hexahydroxy-9,31-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,37-dimethoxy-6,10,14,26,32,36-hexamethyl-8,30,43,44-tetraoxatricyclo[37.3.1.117,21]tetratetraconta-5,19,25,27,41-pentaene-7,29-dione](/img/structure/B1254378.png)
